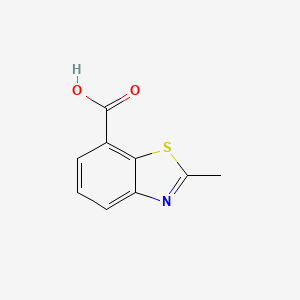

![molecular formula C13H19Cl2N5 B1404633 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1338667-74-5](/img/structure/B1404633.png)

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride

Overview

Description

The compound “1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride” is a chemical compound with a molecular weight of 316.23 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of biologically active triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives were evaluated for their in vitro anti-microbial activity .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H . This indicates the presence of a phenyl group, a 1H-1,2,3-triazol-5-yl group, and a piperazine group in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride” are not available, similar compounds have been studied . For instance, the reaction of 1H-1,2,3-triazole with different arylboronic acids in aqueous medium has been reported .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 316.23 . The InChI key for this compound is GNSZEOCPTDDRSA-UHFFFAOYSA-N .Scientific Research Applications

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : 1H-1,2,3-Triazole analogs are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . These compounds are evaluated for their carbonic anhydrase-II enzyme inhibitory activity .

- Methods of Application or Experimental Procedures : The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material. This compound (7a) underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

- Results or Outcomes : The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Application in Quantum Physics

- Specific Scientific Field : Quantum Physics

- Summary of the Application : A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics . This approach has applications in fields such as nuclear physics .

- Methods of Application or Experimental Procedures : The wavefunction-matching approach is designed to solve computational problems that arise when positive and negative weight contributions cancel each other out in quantum Monte Carlo simulations . This cancellation results in inaccurate final predictions .

- Results or Outcomes : The new wavefunction-matching approach is enabling theoretical calculations of atomic nuclei that were previously not possible .

Application in Data Structures and Algorithms

- Specific Scientific Field : Computer Science

- Summary of the Application : The d-neighbor equivalence is used to design efficient algorithms for several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .

- Methods of Application or Experimental Procedures : The d-neighbor equivalence and the rank-based approach are used to design a meta-algorithm that solves all these problems .

- Results or Outcomes : The framework simplifies and unifies the known algorithms for each of the parameters and its running time matches asymptotically also the running times of the best known algorithms for basic NP-hard problems such as Vertex Cover and Dominating Set .

Application in Industrial Chemistry

- Specific Scientific Field : Industrial Chemistry

- Summary of the Application : 1H-1,2,3-triazole molecules are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

- Methods of Application or Experimental Procedures : The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

- Results or Outcomes : Recent literature studies demonstrated that 1H-1,2,3-triazole ring containing heterocycles was showing superior carbonic anhydrase inhibitors .

Safety And Hazards

Future Directions

While specific future directions for this compound are not available, similar compounds have shown potential in various applications. For instance, some compounds have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that “1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride” and similar compounds could potentially be explored further for their anticancer properties.

properties

IUPAC Name |

1-[(3-phenyltriazol-4-yl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSZEOCPTDDRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)

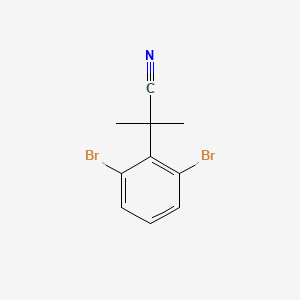

![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)

![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)

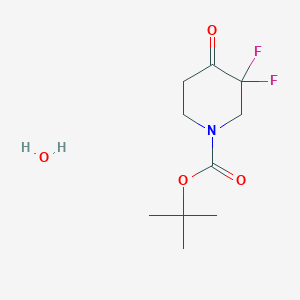

![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)

![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)

![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)

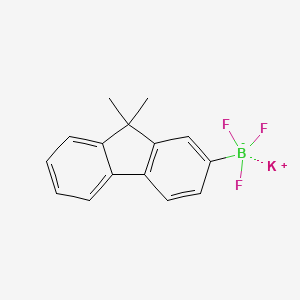

![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)